3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide 3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide
Brand Name: Vulcanchem
CAS No.: 92673-52-4
VCID: VC3887231
InChI: InChI=1S/C8H13N3O2/c1-3-4-9-10-8(12)7-5-6(2)13-11-7/h5,9H,3-4H2,1-2H3,(H,10,12)
SMILES: CCCNNC(=O)C1=NOC(=C1)C
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide

CAS No.: 92673-52-4

Cat. No.: VC3887231

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

3-Isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide - 92673-52-4

Specification

CAS No. 92673-52-4
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide
Standard InChI InChI=1S/C8H13N3O2/c1-3-4-9-10-8(12)7-5-6(2)13-11-7/h5,9H,3-4H2,1-2H3,(H,10,12)
Standard InChI Key QRIZXSMOTWKWCY-UHFFFAOYSA-N
SMILES CCCNNC(=O)C1=NOC(=C1)C
Canonical SMILES CCCNNC(=O)C1=NOC(=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name is 5-methyl-N'-propyl-1,2-oxazole-3-carbohydrazide, with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . Its structure consists of:

  • A 5-methylisoxazole core (a five-membered ring containing oxygen and nitrogen at positions 1 and 2).

  • A carbohydrazide group (-CONHNHR) at position 3, where the hydrazide nitrogen is bonded to a propyl chain (-CH₂CH₂CH₃) .

The SMILES notation CCCNNC(=O)C1=NOC(=C1)C confirms this arrangement, highlighting the propylhydrazide substituent .

Spectral and Computational Data

  • InChI Key: QRIZXSMOTWKWCY-UHFFFAOYSA-N .

  • XLogP3: 1.1 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donor/Acceptor Count: 2 donors (NH groups) and 3 acceptors (two ring heteroatoms and carbonyl oxygen) .

Structural analogs, such as isocarboxazid (a benzylhydrazide derivative), demonstrate the impact of hydrazide substituents on biological activity .

Synthesis and Industrial Preparation

Synthetic Pathways

While no direct synthesis protocol for 3-isoxazolecarboxylic acid, 5-methyl-, 2-propylhydrazide is documented, its preparation likely follows strategies used for analogous hydrazides:

Hydrazide Formation via Ester Intermediates

A patent describing isocarboxazid synthesis (WO2017021246A1) provides a template :

  • Ester Activation: React 5-methylisoxazole-3-carboxylic acid methyl ester with propylhydrazine in an aprotic solvent (e.g., heptane).

  • Base-Mediated Condensation: Triethylamine facilitates hydrazide bond formation at 25–50°C .

  • Isolation: Crystallization from alcohols or hydrocarbons yields the pure product.

Key Variables:

  • Molar Ratio: A 1.5:1 excess of propylhydrazine ensures complete ester conversion .

  • Solvent Choice: Aprotic solvents minimize side reactions (e.g., hydrolysis) .

Ultrasonic-Assisted Synthesis

Recent advances in peptide chemistry highlight ultrasonic agitation for coupling β-amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid . Adapting this method could enhance reaction efficiency for the target compound.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Isoxazole derivatives typically decompose above 200°C, but the propylhydrazide group may lower this threshold due to N–N bond lability .

  • Hydrolytic Sensitivity: The hydrazide moiety is prone to hydrolysis under acidic or alkaline conditions, yielding 5-methylisoxazole-3-carboxylic acid and propylhydrazine .

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL) due to hydrophobic propyl and methyl groups .

  • Lipophilicity: XLogP3 = 1.1 suggests moderate membrane permeability, suitable for prodrug designs .

Comparative Analysis with Structural Analogs

Property3-Isoxazolecarboxylic Acid, 5-Methyl-, 2-PropylhydrazideIsocarboxazid (Benzyl Derivative)
Molecular Weight183.21 g/mol 231.25 g/mol
LogP1.1 1.8
BioactivityUnknownMAO inhibitor
Synthetic ComplexityModerateHigh (requires benzylhydrazine)

Future Research Directions

  • Activity Screening: Evaluate MAO, antimicrobial, and anticancer activity in vitro.

  • Prodrug Development: Leverage hydrazide lability for controlled drug release.

  • Green Synthesis: Explore biocatalytic routes to reduce hazardous waste.

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